molecular formula C19H8Cl2N4O4 B6078214 4-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-5-nitrophthalonitrile

4-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-5-nitrophthalonitrile

Cat. No. B6078214
M. Wt: 427.2 g/mol
InChI Key: YSVDLKRHSGXTAA-UHFFFAOYSA-N
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Description

4-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-5-nitrophthalonitrile, also known as DCPN, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DCPN belongs to the class of phthalonitrile compounds, which are widely used in the synthesis of organic materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-5-nitrophthalonitrile is not fully understood, but studies have suggested that it acts by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, 4-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-5-nitrophthalonitrile can induce DNA damage and cell death in cancer cells.
Biochemical and physiological effects:
Studies have shown that 4-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-5-nitrophthalonitrile can induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases that are involved in the programmed cell death pathway. 4-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-5-nitrophthalonitrile has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-5-nitrophthalonitrile in lab experiments is its high purity and stability, which makes it easy to handle and store. 4-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-5-nitrophthalonitrile is also relatively inexpensive compared to other phthalonitrile compounds, making it a cost-effective option for research.
However, one of the limitations of using 4-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-5-nitrophthalonitrile in lab experiments is its low solubility in water, which can limit its application in aqueous systems. 4-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-5-nitrophthalonitrile also has a relatively low melting point, which can make it difficult to handle at high temperatures.

Future Directions

There are several future directions for research on 4-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-5-nitrophthalonitrile. One area of interest is the development of new synthetic methods for 4-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-5-nitrophthalonitrile that can improve its yield and purity. Another area of interest is the investigation of 4-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-5-nitrophthalonitrile's potential as an antimicrobial agent, particularly against antibiotic-resistant strains of bacteria.
In addition, further studies are needed to fully understand the mechanism of action of 4-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-5-nitrophthalonitrile and its potential as an anticancer agent. This could involve the investigation of 4-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-5-nitrophthalonitrile's effects on different types of cancer cells and the identification of potential molecular targets for 4-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-5-nitrophthalonitrile.
Conclusion:
In conclusion, 4-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-5-nitrophthalonitrile is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. 4-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-5-nitrophthalonitrile has been investigated for its potential as an organic semiconductor, catalyst, and anticancer agent. While there are still many questions to be answered about the mechanism of action of 4-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-5-nitrophthalonitrile, its potential applications make it a promising candidate for further research.

Synthesis Methods

The synthesis of 4-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-5-nitrophthalonitrile involves the reaction of 3,5-dichloro-2-hydroxypyridine with 4-(4-hydroxyphenoxy)-5-nitrophthalonitrile in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently converted to 4-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-5-nitrophthalonitrile. The yield of 4-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-5-nitrophthalonitrile can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.

Scientific Research Applications

4-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-5-nitrophthalonitrile has been extensively studied for its potential applications in various fields, including organic electronics, catalysis, and medicinal chemistry. In organic electronics, 4-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-5-nitrophthalonitrile has been used as a building block for the synthesis of organic semiconductors, which can be used in the fabrication of electronic devices such as solar cells and transistors.
In catalysis, 4-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-5-nitrophthalonitrile has been used as a catalyst for various organic reactions, such as the Knoevenagel condensation and the Suzuki coupling reaction. 4-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-5-nitrophthalonitrile has been shown to exhibit high catalytic activity and selectivity, making it a promising candidate for industrial applications.
In medicinal chemistry, 4-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-5-nitrophthalonitrile has been investigated for its potential as an anticancer agent. Studies have shown that 4-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-5-nitrophthalonitrile can induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. 4-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-5-nitrophthalonitrile has also been shown to exhibit antimicrobial activity against various bacterial strains.

properties

IUPAC Name

4-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]-5-nitrobenzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H8Cl2N4O4/c20-13-7-16(21)19(24-10-13)29-15-3-1-14(2-4-15)28-18-6-12(9-23)11(8-22)5-17(18)25(26)27/h1-7,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVDLKRHSGXTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])OC3=C(C=C(C=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H8Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-[(3,5-Dichloropyridin-2-yl)oxy]phenoxy}-5-nitrobenzene-1,2-dicarbonitrile

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